![molecular formula C15H26N2O6 B2892324 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid CAS No. 1822852-29-8](/img/structure/B2892324.png)
1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid
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Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H26N2O6 and its molecular weight is 330.381. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformation of Azetidine Derivatives
Azetidines and aziridines have been synthesized and transformed into various derivatives for research applications. For example, the synthesis of γ,δ‐Aziridino α‐Amino Acid Derivatives and their Stereoselective Ring Transformation into 2‐(Aminomethyl)‐1‐aminocyclopropanecarboxylic Acid Derivatives has been reported, showcasing the versatility of these compounds as constrained heterocyclic diamino acid derivatives (Brabandere et al., 2014). Additionally, practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid, promoting γ-turns in peptides, illustrates the application in peptide synthesis (Drouillat et al., 2012).
Functionalization and Biological Applications
The functionalization of azetidine derivatives through reactions like the aza-Michael addition has led to the synthesis of new heterocyclic amino acid derivatives. These processes enable the creation of compounds with potential biological activities, as seen in the development of N-Substituted 1,3-Oxazinan-2-ones (Trifunović et al., 2010). Furthermore, the synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition showcases the potential for creating novel amino acid-like building blocks for peptide and protein engineering (Gudelis et al., 2023).
Material Science and Polymer Chemistry
Azetidine compounds have found applications in material science, particularly in the development of self-curing aqueous-based polyurethane (PU) systems. A tri-functional azetidine compound introduced into anionic aqueous-based PU dispersion acted as a latent curing agent, leading to a single-component self-curable aqueous PU system. This innovation underscores the utility of azetidine derivatives in improving polymer performance properties (Wang et al., 2012).
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-13(2,3)22-11(20)16-7-15(10(18)19)8-17(9-15)12(21)23-14(4,5)6/h7-9H2,1-6H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOANBWMNHOFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid |
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